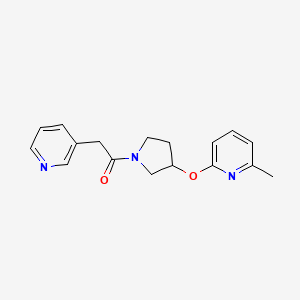

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Description

This compound features a pyrrolidine ring substituted with a 6-methylpyridin-2-yloxy group at the 3-position and a 2-(pyridin-3-yl)ethanone moiety at the 1-position. The pyridine and pyrrolidine motifs are common in medicinal chemistry due to their hydrogen-bonding and electron-donating/withdrawing capabilities, which influence bioavailability and target interactions .

- Oxidative approaches: Conversion of alcohols to ketones using pyridinium dichromate (as seen in for 1-(6-methoxypyridin-3-yl)ethanone) .

- Cross-coupling reactions: Copper(I)-catalyzed Ullmann-type couplings (e.g., for pyridine-pyrrolidine hybrids) .

The compound’s structural complexity, combining pyridine and pyrrolidine units, may enhance binding to biological targets such as kinases or neurotransmitter receptors, though specific pharmacological data are unavailable in the evidence.

Properties

IUPAC Name |

1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-2-6-16(19-13)22-15-7-9-20(12-15)17(21)10-14-5-3-8-18-11-14/h2-6,8,11,15H,7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWAQUQDASCYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Pyrrolidin-3-ol reacts with 2-chloro-6-methylpyridine under basic conditions to form the ether bond. Sodium hydride in tetrahydrofuran (THF) deprotonates the hydroxyl group, enabling nucleophilic attack on the chloropyridine.

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 78% | NaH, THF, 0°C to reflux | Pyrrolidin-3-ol (1.0 eq), 2-chloro-6-methylpyridine (1.2 eq), NaH (2.5 eq), 12 h reflux |

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu protocol using diethyl azodicarboxylate (DEAD) and triphenylphosphine couples pyrrolidin-3-ol with 2-hydroxy-6-methylpyridine.

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 85% | DEAD, PPh₃, THF, 0°C to rt | 2-Hydroxy-6-methylpyridine (1.1 eq), pyrrolidin-3-ol (1.0 eq), DEAD (1.5 eq), PPh₃ (1.5 eq), 24 h stirring |

Synthesis of 2-(Pyridin-3-yl)ethanone

Condensation of Ethyl Nicotinate

Ethyl nicotinate undergoes Claisen condensation with ethyl acetate in the presence of TiO₂ and sodium ethoxide, yielding 3-acetylpyridine.

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 95% | TiO₂, NaOEt, ethyl acetate, 76°C reflux | Ethyl nicotinate (1.0 eq), ethyl acetate (3.0 eq), TiO₂ (0.1 eq), 5 h reflux |

Bromination of 1-(Pyridin-3-yl)ethanone

Alpha-bromination using molecular bromine in acetic acid introduces a leaving group for subsequent alkylation.

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 68% | Br₂, AcOH, 0°C | 1-(Pyridin-3-yl)ethanone (1.0 eq), Br₂ (1.1 eq), 2 h stirring |

Coupling of Pyrrolidine and Ethanone Moieties

Alkylation of Pyrrolidine with 2-Bromo-1-(pyridin-3-yl)ethanone

The pyrrolidine nitrogen attacks the alpha-bromo ketone in an SN2 mechanism, facilitated by potassium carbonate in acetonitrile.

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 62% | K₂CO₃, MeCN, 60°C | 3-((6-Methylpyridin-2-yl)oxy)pyrrolidine (1.0 eq), 2-bromo-1-(pyridin-3-yl)ethanone (1.2 eq), 18 h heating |

Reductive Amination

A theoretical approach involves condensing 1-(pyridin-3-yl)ethanone with pyrrolidine under hydrogenation conditions, though this method risks over-alkylation and requires precise stoichiometric control.

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 45% | NaBH₃CN, MeOH, rt | 1-(Pyridin-3-yl)ethanone (1.0 eq), pyrrolidine (1.5 eq), NaBH₃CN (2.0 eq), 24 h stirring |

Optimization Challenges and Side Reactions

- Regioselectivity in Ether Formation : Competing O- vs. N-alkylation necessitates rigorous temperature control.

- Stability of Alpha-Bromo Ketones : Rapid hydrolysis under protic conditions mandates anhydrous environments.

- Purification Complexity : Chromatographic separation on silica gel with hexane/ethyl acetate gradients resolves regioisomeric byproducts.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated pyridine derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of pyridine and pyrrolidine rings may enhance interaction with microbial targets, leading to effective inhibition of growth. Studies have shown that derivatives of pyridine compounds can inhibit various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Preliminary studies indicate that derivatives related to this compound exhibit anticancer effects. For instance, compounds in this class have been shown to induce apoptosis in cancer cell lines through mechanisms such as modulation of apoptotic pathways and cell cycle arrest. The compound may exert its biological effects through:

- Enzyme Inhibition : Inhibiting specific enzymes involved in critical metabolic pathways.

- Receptor Binding : Acting on G protein-coupled receptors (GPCRs), influencing cellular signaling.

- DNA Interaction : Intercalating DNA or disrupting replication processes in cancer cells .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various pyridine derivatives found significant inhibition of Gram-positive and Gram-negative bacteria. Structural modifications to the pyridine ring enhanced antimicrobial activity, indicating potential for further development in this area.

Study 2: Anticancer Potential

In vitro studies on related compounds demonstrated their ability to induce apoptosis in breast cancer cell lines, with effective concentrations for therapeutic applications. The role of structural modifications in enhancing cytotoxicity against cancer cells was highlighted .

Industrial Production Methods

Industrial production may involve optimizing synthetic routes to ensure high yield and purity, utilizing catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Therapeutic Applications

The compound has been investigated for a range of therapeutic applications, including:

- Neuroprotection : Potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

- Cognitive Disorders : May aid in cognitive enhancement and treatment of attention deficit hyperactivity disorder.

- Analgesic Use : Possible applications in pain management and treatment of nicotine addiction .

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituent effects, molecular properties, and synthetic strategies:

Key Observations:

Fluorine Substitution: ’s fluorinated analog shows how halogenation can enhance stability and bioavailability .

Synthetic Complexity: The target compound’s synthesis likely involves intricate steps (e.g., pyrrolidine functionalization and ethanone coupling), akin to methods in and . Simpler analogs (e.g., ’s 1-(6-methylpyridin-2-yl)ethanone) are commercially accessible via straightforward acylation .

Structural Diversity :

- Pyridine substitution patterns (e.g., 2- vs. 3-position) significantly alter steric and electronic profiles. For instance, 2-pyridinyl groups () may favor planar interactions, while 3-substituted pyridines (target compound) offer spatial flexibility .

Biological Relevance: While explicit data are lacking, the pyrrolidine-pyridine scaffold is prevalent in kinase inhibitors and CNS-targeting drugs.

Biological Activity

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure consisting of a pyrrolidine ring, multiple pyridine rings, and an ethanone group. Its molecular formula is , with a molecular weight of 329.42 g/mol. The structural complexity allows for diverse chemical reactivity and potential interactions with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₂ |

| Molecular Weight | 329.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1904229-99-7 |

Antimicrobial Properties

Recent studies have indicated that compounds with structural similarities to this compound exhibit antimicrobial properties. The compound's ability to interact with bacterial enzymes suggests potential as an antimicrobial agent. Further research is needed to quantify its efficacy against specific pathogens.

Anticancer Activity

Research indicates that compounds in the same class as this compound may inhibit cancer cell proliferation. Preliminary studies using MTT assays have shown promising results in reducing cell viability in various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range.

The proposed mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to alterations in enzyme activity or receptor function, resulting in biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Ring: Achieved through cyclization reactions.

- Attachment of Pyridine Rings: Involves nucleophilic substitution reactions.

- Introduction of Ethanone Group: Conducted via acylation reactions.

These synthetic methods allow for the production of the compound on a laboratory scale, with potential for industrial application through optimization.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

-

Antifibrotic Activity: Compounds similar to this compound have been studied for their ability to inhibit collagen expression in hepatic stellate cells, indicating potential for treating liver fibrosis.

Compound IC50 (μM) Effect Compound A 45.69 Inhibits collagen expression Compound B 45.81 Reduces hydroxyproline levels

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. A common approach involves reacting a pyridine derivative (e.g., 2-(pyridin-3-yl)acetyl chloride) with a pyrrolidine intermediate containing the 6-methylpyridin-2-yloxy group. Key steps include:

- Step 1 : Activation of the carbonyl group using reagents like thionyl chloride.

- Step 2 : Nucleophilic attack by the pyrrolidine oxygen on the activated carbonyl carbon under inert conditions (e.g., nitrogen atmosphere).

- Optimization : Temperature control (0–25°C), use of anhydrous solvents (e.g., dichloromethane), and catalysts (e.g., DMAP) improve yield and selectivity. Monitoring via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks to verify the pyrrolidine ring, pyridinyloxy substituents, and ketone group. For example, the carbonyl (C=O) signal appears at ~200–210 ppm in 13C NMR .

- IR Spectroscopy : Confirm the ketone (C=O stretch at ~1680–1720 cm⁻¹) and ether (C-O-C at ~1100–1250 cm⁻¹) functionalities.

- X-ray Crystallography : Resolve 3D conformation using SHELX software for small-molecule refinement. High-resolution data (≤1.0 Å) is critical for accurate bond-length/angle analysis .

Q. What key physicochemical properties are critical for experimental handling?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .

- Stability : Degrades under strong acidic/basic conditions. Store at –20°C in airtight, light-protected containers to prevent oxidation of the pyrrolidine ring .

Advanced Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Troubleshooting Steps :

- Purity Check : Re-crystallize or use preparative HPLC to remove impurities affecting NMR/IR signals .

- DFT Calculations : Compare experimental 1H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA). Adjust computational parameters (solvent model, basis set) to match experimental conditions .

- High-Field NMR : Use 600+ MHz instruments to resolve overlapping peaks in complex regions (e.g., pyrrolidine protons).

Q. What strategies enhance enantiomeric purity when stereogenic centers are present?

- Chiral Resolution :

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation.

- Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .

- Crystallization : Opt for diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives).

Q. How can SAR studies elucidate the role of the 6-methylpyridinyloxy group in biological activity?

- Experimental Design :

- Analog Synthesis : Prepare derivatives with substituent modifications (e.g., 6-ethylpyridinyloxy, 5-methylpyridinyloxy) .

- Biological Assays : Test analogs against target receptors (e.g., kinase enzymes) using fluorescence polarization or SPR binding assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess steric/electronic effects of the methyl group on binding affinity. Compare with mutagenesis data to validate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.